molecular formula C21H16N2O2S B3559807 N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B3559807
M. Wt: 360.4 g/mol
InChI Key: OZZSEQCFIDQSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated quinoline derivative.

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 3-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: LiAlH4, NaBH4 (Sodium borohydride)

    Substitution: Bromine, NBS (N-Bromosuccinimide)

Major Products

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-amine.

    Substitution: Formation of brominated derivatives of the thiophene ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with DNA or specific proteins involved in cell proliferation. The methoxy and thiophene groups can enhance its binding affinity to the target molecules, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-phenylquinoline-4-carboxamide: Lacks the thiophene group, which may affect its biological activity.

    N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxylic acid: Has a carboxylic acid group instead of a carboxamide group, which can influence its solubility and reactivity.

Uniqueness

N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of both the methoxyphenyl and thiophene groups, which can confer specific electronic and steric properties, enhancing its potential biological activities and applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-25-15-7-4-6-14(12-15)22-21(24)17-13-19(20-10-5-11-26-20)23-18-9-3-2-8-16(17)18/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZSEQCFIDQSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 3
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 5
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Reactant of Route 6
N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.